molecular formula C26H18N2O3 B12647563 2-Hydroxy-1,4-bis(phenylamino)anthraquinone CAS No. 35844-74-7

2-Hydroxy-1,4-bis(phenylamino)anthraquinone

Cat. No.: B12647563
CAS No.: 35844-74-7
M. Wt: 406.4 g/mol
InChI Key: LIOMCOAUQFHZKI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,4-bis(phenylamino)anthraquinone is an anthraquinone derivative known for its vibrant color and potential applications in various fields Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a quinone structure with two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with aniline derivatives. One common method includes the use of epichlorohydrin in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Hydroxy-1,4-bis(phenylamino)anthraquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone.

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent, known for its cardiotoxicity.

    Alizarin: A naturally occurring anthraquinone dye with historical significance.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as an anticancer agent with reduced side effects compared to other anthraquinone derivatives makes it a promising candidate for further research and development .

Properties

CAS No.

35844-74-7

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

1,4-dianilino-2-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)22-23(24(21)28-17-11-5-2-6-12-17)26(31)19-14-8-7-13-18(19)25(22)30/h1-15,27-29H

InChI Key

LIOMCOAUQFHZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)O

Origin of Product

United States

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